molecular formula C23H19NO2 B5204522 8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]

8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]

Cat. No. B5204522
M. Wt: 341.4 g/mol
InChI Key: HFVICFVDELKUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] is a chemical compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential therapeutic applications. This compound is a spirochromene derivative that has been synthesized using various methods, including the Pechmann reaction, the Knoevenagel reaction, and the Hantzsch reaction.

Scientific Research Applications

8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been found to have potential therapeutic applications in various scientific research fields. This compound has been studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has been found to have antioxidant properties that can protect against oxidative stress-induced damage. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been studied for its anticancer properties and has been found to induce cell death in various cancer cell lines.

Mechanism of Action

The mechanism of action of 8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] is not fully understood. However, it has been proposed that this compound exerts its antimicrobial effects by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA and RNA. Additionally, it has been suggested that the antioxidant and anti-inflammatory effects of this compound are due to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines. The anticancer properties of 8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] are believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, it has been found to reduce lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, 8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] has been shown to have antihyperglycemic and antihyperlipidemic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] in lab experiments include its unique chemical structure, potential therapeutic applications, and availability of various synthesis methods. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the scientific research of 8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]. One direction is to further investigate the mechanism of action of this compound to better understand its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo. Additionally, future research could focus on the development of novel derivatives of 8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] with improved solubility and bioavailability. Finally, this compound could be further studied for its potential applications in other scientific research areas, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, 8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] is a chemical compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. While the mechanism of action of this compound is not fully understood, it has been proposed to exert its effects through various pathways. The biochemical and physiological effects of 8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine] have also been studied, and its advantages and limitations for lab experiments have been identified. Finally, there are several future directions for the scientific research of this compound, including further investigation of its mechanism of action, pharmacokinetics and pharmacodynamics, and potential applications in other scientific research areas.

properties

IUPAC Name

8-methoxy-5'-methylspiro[chromene-2,6'-phenanthridine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)15-14-16-8-7-13-21(25-2)22(16)26-23/h3-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVICFVDELKUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C14C=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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